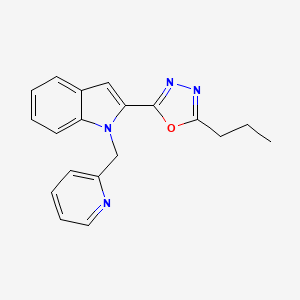
2-propyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-propyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Structural Analysis and Biological Activity
- Crystal Structure Analysis : The compound 2-(Pyridin-4-yl)-5-(undecylthio)-1,3,4-oxadiazole was studied, revealing its crystal structure and indicating potential for biological activity against Pythium ultimum (Shen et al., 2018).
Synthesis and Antimicrobial Activity
- Synthesis and Application in Antimicrobial Agents : A study focused on the synthesis of 1,2,4-triazoles and their antimicrobial activities, utilizing the oxadiazole structure, which may be relevant to the compound (Bayrak et al., 2009).
Cytotoxic Agents and Cancer Research
- Cytotoxic Activity Against Cancer Cells : Research on 2,5-disubstituted 1,3,4-oxadiazole derivatives, including pyridine moiety, indicated significant anticancer activity against A549 cell lines. This suggests a potential application of related compounds in cancer treatment (Kaya et al., 2016).
Hybrid Molecules for Cancer Drug Development
- Synthesis of Hybrid Molecules : A study synthesized new substituted quinoline–indole–oxadiazole hybrids, showing in vitro cytotoxic potential in breast adenocarcinoma, which could be relevant for similar oxadiazole derivatives (Kamath et al., 2016).
Urease Inhibition and Therapeutic Applications
- Potential Urease Inhibitors : Novel indole-based oxadiazole scaffolds were found to be potent inhibitors of urease enzyme, indicating potential therapeutic applications (Nazir et al., 2018).
Heterocyclic Derivatives and Anticancer Agents
- Anticancer Potential of Heterocyclic Derivatives : The synthesis of 1,3,4-oxadiazole derivatives with potential as anticancer agents, focusing on the biological activity of tetrahydropyridine systems, could be extrapolated to similar oxadiazole compounds (Redda & Gangapuram, 2007).
Propiedades
IUPAC Name |
2-propyl-5-[1-(pyridin-2-ylmethyl)indol-2-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-2-7-18-21-22-19(24-18)17-12-14-8-3-4-10-16(14)23(17)13-15-9-5-6-11-20-15/h3-6,8-12H,2,7,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIHUTWHHPLNLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-propyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

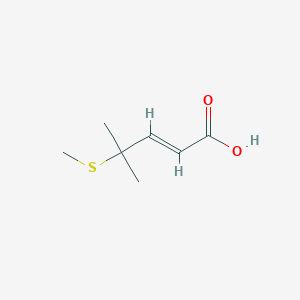
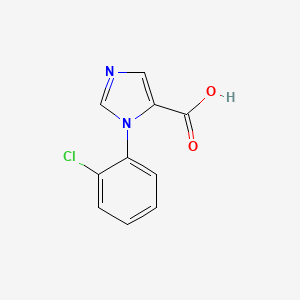

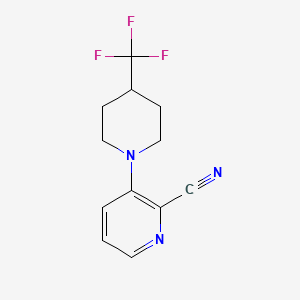
![N-(3-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2411699.png)
![Tert-butyl 2-[(but-2-ynoylamino)methyl]-3-cyclopropylpyrrolidine-1-carboxylate](/img/structure/B2411700.png)
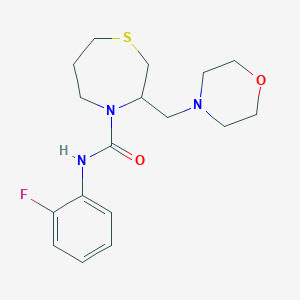
![Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2411704.png)
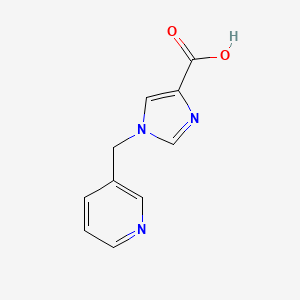
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2411707.png)
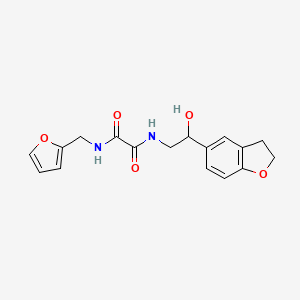
![5-amino-1-[(3-bromophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2411709.png)
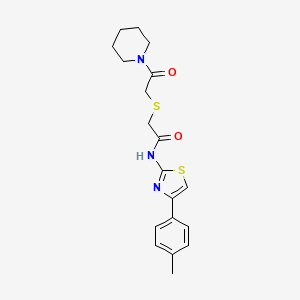
![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2411713.png)